molecular formula C14H14N2O B1212674 N(2)-methylharmine CAS No. 6519-18-2

N(2)-methylharmine

Cat. No.: B1212674
CAS No.: 6519-18-2
M. Wt: 226.27 g/mol
InChI Key: SNPOLGTUMADPOR-UHFFFAOYSA-N
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Description

N(2)-Methylharmine is a naturally occurring beta-carboline alkaloid. It is structurally related to harmine, a well-known compound found in various plants, including Peganum harmala and Banisteriopsis caapi. This compound has been studied for its potential pharmacological properties, including its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(2)-Methylharmine typically involves the methylation of harmine. One common method is the reaction of harmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: N(2)-Methylharmine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Dihydro-N(2)-Methylharmine.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other beta-carboline derivatives.

    Biology: Studies have investigated its effects on enzyme inhibition and interaction with DNA.

    Medicine: Research has focused on its potential neuroprotective and anti-cancer properties.

    Industry: It may be used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

N(2)-Methylharmine exerts its effects primarily through interaction with the central nervous system. It is known to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, potentially leading to antidepressant and neuroprotective effects. Additionally, it may interact with various receptors and ion channels, contributing to its pharmacological profile.

Comparison with Similar Compounds

    Harmine: Structurally similar but lacks the N-methyl group.

    Harmaline: Another beta-carboline alkaloid with similar pharmacological properties.

    Tetrahydroharmine: A reduced form of harmine with different biological activity.

Uniqueness: N(2)-Methylharmine is unique due to its specific methylation at the nitrogen atom, which can influence its pharmacokinetics and pharmacodynamics. This modification may enhance its ability to cross the blood-brain barrier and alter its interaction with biological targets compared to its non-methylated counterparts.

Properties

IUPAC Name

7-methoxy-1,2-dimethylpyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPOLGTUMADPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=CC3=N2)OC)C=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983769
Record name 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6519-18-2
Record name 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6519-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylharmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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